molecular formula C20H19Cl2N3O B2370473 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1216802-74-2

3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Katalognummer: B2370473
CAS-Nummer: 1216802-74-2
Molekulargewicht: 388.29
InChI-Schlüssel: GQDJDRNWBHUWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core fused with a triazole ring. Its structure features dual 3-chlorophenyl substituents: one at position 3 of the spiro system and a (3-chlorophenyl)methyl group at position 6.

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDJDRNWBHUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of chlorobenzyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

Medicine

    Pharmaceutical applications: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents logP Key Differences
Target: 3-(3-Chlorophenyl)-8-[(3-Chlorophenyl)Methyl]-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One C₂₀H₁₈Cl₂N₃O ~388.3 (estimated) 3-Cl-phenyl (position 3); 3-Cl-benzyl (position 8) ~4.5* Baseline for comparison; dual Cl substituents may enhance receptor binding.
3-(3-Chlorophenyl)-8-[(4-Fluorophenyl)Methyl]-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One (G610-0410) C₂₀H₁₉ClFN₃O 371.84 3-Cl-phenyl (position 3); 4-F-benzyl (position 8) 4.03 Fluorine substitution reduces steric hindrance; lower MW may improve solubility.
8-[(2-Chloro-4-Fluorophenyl)Methyl]-3-(3,4-Dimethylphenyl)-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One (G610-0415) C₂₂H₂₃ClFN₃O 399.89 3,4-dimethylphenyl (position 3); 2-Cl-4-F-benzyl (position 8) 4.71 Increased lipophilicity (logP) due to methyl groups; potential CNS penetration.
3-(3-Chlorophenyl)-8-(2,4-Difluorobenzenesulfonyl)-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One C₁₉H₁₆ClF₂N₃O₃S 439.86 3-Cl-phenyl (position 3); 2,4-F-sulfonyl (position 8) N/A Sulfonyl group introduces polarity; may reduce membrane permeability.
3-(4-Chlorophenyl)-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One (CAS 892287-56-8) C₁₃H₁₄ClN₃O 263.73 4-Cl-phenyl (position 3); no benzyl group at position 8 N/A Simplified structure; lower MW and reduced steric bulk may alter target selectivity.

*Estimated based on analogs.

Key Observations:

The sulfonyl group in ’s compound introduces polarity, which may enhance solubility but limit blood-brain barrier penetration . Methyl groups in G610-0415 increase logP (lipophilicity), favoring CNS uptake but risking off-target interactions .

Positional Isomerism :

  • The target compound’s 3-chlorophenyl group contrasts with the 4-chlorophenyl variant (CAS 892287-56-8), where positional isomerism could shift receptor affinity .

Structural Simplification :

  • The CAS 892287-56-8 compound lacks the benzyl group at position 8, simplifying synthesis but possibly reducing potency due to decreased steric complementarity .

Research Findings and Trends

  • Synthetic Routes : Schemes in highlight modular approaches to spirocyclic triazoles, enabling rapid diversification of substituents (e.g., pyridinylmethyl, aryl groups) .
  • Computational Predictions : logP and polar surface area (e.g., 37.3 Ų for G610-0415) indicate moderate permeability, aligning with spirocyclic compounds’ drug-like properties .

Biologische Aktivität

The compound 3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspir[4.5]dec-3-en-2-one represents a unique structure within the class of triazole-containing compounds. Its biological activity has garnered attention due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is C23H27ClN2O3C_{23}H_{27}ClN_{2}O_{3}. The structural representation can be summarized as follows:

  • Molecular Formula : C23H27ClN2O3
  • SMILES : COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)Cl

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the context of cardioprotection and enzyme inhibition.

1. Cardioprotective Effects

A study published in PubMed highlighted the discovery of several compounds based on the triazole scaffold that displayed inhibitory activity against the mitochondrial permeability transition pore (mPTP). These compounds demonstrated beneficial effects in myocardial infarction models, reducing apoptotic rates and improving cardiac function during reperfusion. The specific compound was noted for its ability to preserve mitochondrial ATP content while interacting with ATP synthase complexes, indicating a potential for cardioprotective applications .

2. Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes. In a comparative study involving multiple synthesized compounds with similar scaffolds, it was found that several demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities were significantly lower than those of standard reference compounds .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
mPTP InhibitionReduced apoptotic rates in myocardial infarction
Urease InhibitionStrong inhibition with IC50 values ranging from 1.13 to 6.28 µM
AChE InhibitionSignificant inhibitory effects compared to controls

Table 2: Structure-Activity Relationship (SAR)

CompoundStructural FeatureBiological Activity
1Triazole ringmPTP inhibition
2Chlorophenyl groupsUrease inhibition
3Methyl substitutionsAChE inhibition

Case Studies and Research Findings

In addition to the general findings on biological activities, specific case studies have demonstrated the efficacy of this compound in various experimental setups:

  • Case Study 1 : A study on myocardial infarction models showed that administration of the compound during reperfusion led to a statistically significant improvement in cardiac output and a decrease in cell death markers.
  • Case Study 2 : Another investigation focused on enzyme inhibition revealed that derivatives of this compound exhibited varying degrees of activity against urease, suggesting potential applications in treating conditions like urolithiasis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.